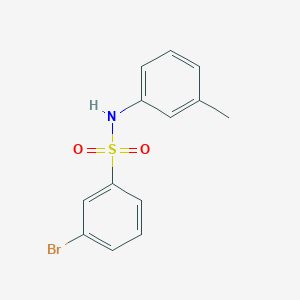![molecular formula C24H21NO3S B267783 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has biochemical and physiological effects on various organs and systems in the body. It has been found to have anti-inflammatory, antioxidant, and analgesic effects. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine in lab experiments is its potential as a drug candidate for various diseases. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are numerous future directions for the study of 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. Some potential areas of research include exploring its potential as a treatment for neurodegenerative diseases, investigating its effects on different types of cancer, and studying its potential side effects and toxicity in animal models. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for potential drug development.
In conclusion, 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a comprehensive overview of this compound. Further studies are needed to fully understand its potential as a drug candidate for various diseases.
Méthodes De Synthèse
The synthesis of 7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminothiophenol with 3-(2-bromoacetyl)coumarin in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
Nom du produit |
7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine |
|---|---|
Formule moléculaire |
C24H21NO3S |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine |
InChI |
InChI=1S/C24H21NO3S/c1-26-20-12-11-15(13-21(20)27-2)24-17-14-28-19-9-5-3-7-16(19)23(17)25-18-8-4-6-10-22(18)29-24/h3-13,17,24H,14H2,1-2H3 |
Clé InChI |
WGKVWYHQRCSHQT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3COC4=CC=CC=C4C3=NC5=CC=CC=C5S2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2C3COC4=CC=CC=C4C3=NC5=CC=CC=C5S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)









![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)